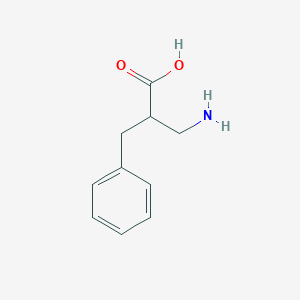

3-Amino-2-benzylpropanoic acid

CAS No.: 95598-13-3

Cat. No.: VC1968973

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95598-13-3 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 2-(aminomethyl)-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) |

| Standard InChI Key | DJYVEBBGKNAHKE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(CN)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)CC(CN)C(=O)O |

Introduction

Chemical Structure and Properties

3-Amino-2-benzylpropanoic acid consists of a propanoic acid backbone with an amino group at the β-position (position 3) and a benzyl group at the α-position (position 2). Its molecular formula is C10H13NO2 with a molecular weight of 179.22 g/mol .

The compound features a stereogenic center at the α-carbon (position 2), resulting in two enantiomers: (R)-3-Amino-2-benzylpropanoic acid and (S)-3-Amino-2-benzylpropanoic acid. These enantiomers have identical physical properties but differ in their optical activity and biological behavior .

Table 1 summarizes the key physical and chemical properties of 3-Amino-2-benzylpropanoic acid:

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Exact Mass | 179.094628657 Da |

| XLogP3-AA | -1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 63.3 Ų |

| Complexity | 164 |

For the (S) enantiomer, the IUPAC name is (2S)-2-(aminomethyl)-3-phenylpropanoic acid, with CAS number 131683-27-7 . The compound is characterized by the InChI string InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) .

Stereochemistry and Structural Variants

Enantiomers

The stereochemistry of 3-Amino-2-benzylpropanoic acid is crucial for its biological activity and applications in asymmetric synthesis.

-

(S)-3-Amino-2-benzylpropanoic acid (CAS: 131683-27-7): This enantiomer has the S configuration at the α-carbon and is also referred to as (2S)-2-(aminomethyl)-3-phenylpropanoic acid . The specific optical rotation and other chirality-dependent properties make this enantiomer particularly valuable in stereoselective synthesis applications.

-

(R)-3-Amino-2-benzylpropanoic acid: This enantiomer has the R configuration at the α-carbon and is also known as (2R)-2-(aminomethyl)-3-phenylpropanoic acid. This form has distinct biological activities compared to its S counterpart.

The enantiomers can be distinguished by their optical rotation and by chiral chromatography techniques such as HPLC using chiral stationary phases such as Chirobiotic T or TAG columns .

Derivatives and Salts

Several derivatives of 3-Amino-2-benzylpropanoic acid have been synthesized for various research purposes:

-

Hydrochloride salt: The hydrochloride salt of 3-Amino-2-benzylpropanoic acid exhibits enhanced solubility in water, making it easier to handle in various chemical processes .

-

Protected derivatives: N-protected derivatives such as Fmoc-protected and Boc-protected 3-Amino-2-benzylpropanoic acid are widely used in peptide synthesis . The Boc-protected derivative (CAS: 26250-90-8) is particularly valuable in solid-phase peptide synthesis.

-

Sulfanyl derivative: 3-amino-2-benzylsulfanylpropanoic acid (CAS: 66211-23-2) is a sulfur-containing analog with a molecular weight of 211.28 g/mol and formula C10H13NO2S .

Synthesis Methods

Several methods have been reported for the synthesis of 3-Amino-2-benzylpropanoic acid and its derivatives.

Asymmetric Synthesis

Enantioselective synthesis of (S) or (R)-3-Amino-2-benzylpropanoic acid typically involves chiral catalysts or starting materials to ensure the desired stereochemistry. Key approaches include:

-

Asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral rhodium or ruthenium catalysts

-

Mannich-type reactions with chiral auxiliaries

-

Enzymatic resolution techniques to obtain enantiomerically pure compounds

Protection-Deprotection Strategies

The synthesis often employs protection-deprotection strategies, particularly for the amino group:

-

Fmoc (9-fluorenylmethoxycarbonyl) protection: Used in solid-phase peptide synthesis applications

-

Boc (tert-butyloxycarbonyl) protection: Commonly employed in solution-phase synthesis

The protected derivatives serve as valuable intermediates in multi-step syntheses, allowing selective functionalization of specific groups within the molecule .

Industrial Production

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These may include:

-

Continuous flow reactors for more efficient synthesis

-

Automated systems to control temperature, pressure, and reagent addition precisely

-

Advanced purification techniques including recrystallization and chromatography

Analytical Methods

Various analytical methods have been used to characterize 3-Amino-2-benzylpropanoic acid and its derivatives.

Chromatography

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is commonly used to separate and analyze the enantiomers of 3-Amino-2-benzylpropanoic acid . The compound has been analyzed using:

-

Chiral HPLC columns with mobile phases containing methanol/acetonitrile with 0.1% triethylamine and acetic acid

-

Teicoplanin-based columns for chiral separation efficiency studies

-

Various detection methods including UV and mass spectrometry

Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable techniques for structural elucidation and purity assessment of the compound.

For 3-Amino-2-benzylpropanoic acid, ¹H NMR spectroscopy shows characteristic signals for:

-

Aromatic protons in the benzyl group at δ 7.2-7.4 ppm

-

Methylene protons of the benzyl group

-

Protons adjacent to the amino group

-

Carboxylic acid proton

GC-MS analysis has also been used for identification and purity assessment, as mentioned in search result , with mass spectral data providing confirmation of the molecular structure.

Research Applications

3-Amino-2-benzylpropanoic acid has diverse applications in scientific research, particularly in medicinal chemistry and peptide science.

Peptide Chemistry

The compound serves as a valuable building block in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides while offering enhanced stability and bioavailability. These peptidomimetics have applications in:

-

Development of peptide-based drugs with improved pharmacokinetic profiles

-

Studies of protein-protein interactions

-

Design of enzyme inhibitors

The incorporation of 3-Amino-2-benzylpropanoic acid into peptides can introduce conformational constraints, alter the spatial arrangement of functional groups, and enhance metabolic stability.

Medicinal Chemistry

In medicinal chemistry, 3-Amino-2-benzylpropanoic acid derivatives have been explored for their potential therapeutic applications:

-

As enzyme inhibitors, particularly for proteases and amino acid transporters

-

In the development of drugs targeting neurological disorders due to their structural similarity to natural amino acids

-

As building blocks for more complex bioactive molecules

Table 2: Research Applications of 3-Amino-2-benzylpropanoic acid in Drug Development

| Application Area | Key Features | Potential Benefits |

|---|---|---|

| Peptidomimetics | Conformational constraints, enhanced stability | Improved bioavailability, extended half-life |

| Enzyme Inhibitors | Structural similarity to natural substrates | Selective inhibition, reduced side effects |

| Neurological Drug Development | Amino acid mimicry | Modulation of neurotransmitter systems |

| Cancer Research | LAT1 inhibition potential | Targeted therapy approaches |

Catalysis and Organic Synthesis

3-Amino-2-benzylpropanoic acid has been used in metal-organic cooperative catalysis. According to search result , it has been employed as a "transient directing mediator leading to the formation of a fused 5,6-membered palladabicycle instead of the 5,5-one," demonstrating its utility in complex organic transformations.

Biological Activity

The biological activity of 3-Amino-2-benzylpropanoic acid and its derivatives has been the subject of several studies.

Enzyme Interactions

The compound has been investigated for its interactions with various enzymes, particularly those involved in amino acid metabolism and neurotransmitter systems. Structure-activity relationship studies have explored how modifications to the basic structure affect its biological activity and binding to target proteins.

Key findings include:

-

The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity

-

The benzyl group can engage in hydrophobic interactions, stabilizing the compound within the active site of enzymes

-

These interactions can modulate biochemical pathways and cellular processes

LAT1 Inhibition Research

Research has focused on the potential of 3-Amino-2-benzylpropanoic acid derivatives as selective inhibitors of the L-type amino acid transporter 1 (LAT1). This research provides insights into designing compounds that could selectively modulate amino acid transport, with implications for:

-

Cancer therapy - as LAT1 is overexpressed in many cancer types

-

Treatment of metabolic disorders

-

Central nervous system drug delivery

Comparison with Related Compounds

3-Amino-2-benzylpropanoic acid belongs to a family of amino acid derivatives with varying substitution patterns. Table 3 compares it with some related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 3-Amino-2-benzylpropanoic acid | C10H13NO2 | 179.22 | Base compound |

| 3-Amino-2-benzylsulfanylpropanoic acid | C10H13NO2S | 211.28 | Contains sulfur atom |

| 3-Amino-2-(4-methylbenzyl)propanoic acid | C11H15NO2 | 193.24 | Methyl group on benzyl ring |

| 3-Amino-2-methylpropanoic acid | C4H9NO2 | 103.12 | Methyl instead of benzyl group |

| 3-Amino-2-hydroxy-3-phenylpropanoic acid | C9H11NO3 | 181.19 | Hydroxy group at position 2 |

Each of these related compounds demonstrates how subtle structural modifications can significantly alter physical properties and biological activities, providing a rich palette for medicinal chemists and researchers.

Analytical Challenges and Solutions

The analysis and characterization of 3-Amino-2-benzylpropanoic acid present several challenges that researchers have addressed with innovative approaches.

Current Research Trends and Future Directions

Current research on 3-Amino-2-benzylpropanoic acid focuses on several promising areas:

Advanced Synthetic Methods

Researchers are developing improved synthetic methods for obtaining enantiomerically pure compounds with higher yields and fewer side products. Key approaches include:

-

Flow chemistry for continuous production

-

Biocatalytic methods using engineered enzymes

-

Green chemistry approaches to reduce environmental impact

Novel Applications

Emerging applications for 3-Amino-2-benzylpropanoic acid and its derivatives include:

-

Development of peptide-based imaging agents

-

Creation of self-assembling peptide materials for tissue engineering

-

Design of targeted drug delivery systems

-

Construction of peptide-based catalysts for asymmetric synthesis

Structure-Activity Relationship Studies

Ongoing research is exploring how subtle modifications to the structure of 3-Amino-2-benzylpropanoic acid affect its biological properties, with the aim of developing more potent and selective therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume